molecular formula C18H23NO3 B13872205 Benzyl 2-(methoxymethylene)-7-azaspiro[3.5]nonane-7-carboxylate

Benzyl 2-(methoxymethylene)-7-azaspiro[3.5]nonane-7-carboxylate

Katalognummer: B13872205
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: HHQHSLLMAZYALV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 2-(methoxymethylidene)-7-azaspiro[35]nonane-7-carboxylate is a complex organic compound with a unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(methoxymethylidene)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. The methoxymethylidene group is then introduced through a series of reactions involving methoxylation and subsequent functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 2-(methoxymethylidene)-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Benzyl 2-(methoxymethylidene)-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

Wirkmechanismus

The mechanism by which benzyl 2-(methoxymethylidene)-7-azaspiro[3.5]nonane-7-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate: This compound shares a similar spirocyclic core but differs in the functional groups attached.

    7-Benzyl-2,7-diazaspiro[3.5]nonane: Another related compound with a similar core structure but different substituents.

Uniqueness

Benzyl 2-(methoxymethylidene)-7-azaspiro[3.5]nonane-7-carboxylate is unique due to the presence of the methoxymethylidene group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

Molekularformel

C18H23NO3

Molekulargewicht

301.4 g/mol

IUPAC-Name

benzyl 2-(methoxymethylidene)-7-azaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C18H23NO3/c1-21-13-16-11-18(12-16)7-9-19(10-8-18)17(20)22-14-15-5-3-2-4-6-15/h2-6,13H,7-12,14H2,1H3

InChI-Schlüssel

HHQHSLLMAZYALV-UHFFFAOYSA-N

Kanonische SMILES

COC=C1CC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.